molecular formula C11H4F3N3O3 B15172461 1,4-Dihydro-6-nitro-4-oxo-8-(trifluoromethyl)-3-quinolinecarbonitrile

1,4-Dihydro-6-nitro-4-oxo-8-(trifluoromethyl)-3-quinolinecarbonitrile

Cat. No.: B15172461
M. Wt: 283.16 g/mol
InChI Key: FBHWKQWHWHGWJB-UHFFFAOYSA-N
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Description

1,4-Dihydro-6-nitro-4-oxo-8-(trifluoromethyl)-3-quinolinecarbonitrile is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dihydro-6-nitro-4-oxo-8-(trifluoromethyl)-3-quinolinecarbonitrile typically involves multi-step organic reactions. A common route might include:

    Nitration: Introduction of the nitro group into the quinoline ring.

    Trifluoromethylation: Addition of the trifluoromethyl group.

    Cyclization: Formation of the quinoline ring structure.

    Carbonitrile Formation: Introduction of the cyano group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, high-throughput screening, and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydro-6-nitro-4-oxo-8-(trifluoromethyl)-3-quinolinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: Conversion of the dihydro form to the fully oxidized quinoline.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Use of nucleophiles or electrophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential use as a drug candidate due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,4-Dihydro-6-nitro-4-oxo-8-(trifluoromethyl)-3-quinolinecarbonitrile would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The presence of the nitro and trifluoromethyl groups might enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Nitroquinoline: Compounds with a nitro group on the quinoline ring.

Uniqueness

1,4-Dihydro-6-nitro-4-oxo-8-(trifluoromethyl)-3-quinolinecarbonitrile is unique due to the combination of the nitro, trifluoromethyl, and cyano groups, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C11H4F3N3O3

Molecular Weight

283.16 g/mol

IUPAC Name

6-nitro-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C11H4F3N3O3/c12-11(13,14)8-2-6(17(19)20)1-7-9(8)16-4-5(3-15)10(7)18/h1-2,4H,(H,16,18)

InChI Key

FBHWKQWHWHGWJB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(=CN2)C#N)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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